Cas no 922005-23-0 (N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide)

N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide structure
922005-23-0 structure
Product name:N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide
CAS No:922005-23-0
MF:C17H26N2O4S
MW:354.464343547821
CID:5915451
PubChem ID:40958879

N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]methanesulfonamide
    • N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide
    • N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
    • F2297-0591
    • 922005-23-0
    • AKOS024638085
    • N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide
    • Inchi: 1S/C17H26N2O4S/c1-12(2)8-9-19-14-10-13(18-24(5,21)22)6-7-15(14)23-11-17(3,4)16(19)20/h6-7,10,12,18H,8-9,11H2,1-5H3
    • InChI Key: IMBDRZFOLGNKCB-UHFFFAOYSA-N
    • SMILES: CS(NC1=CC=C2OCC(C)(C)C(=O)N(CCC(C)C)C2=C1)(=O)=O

Computed Properties

  • Exact Mass: 354.16132849g/mol
  • Monoisotopic Mass: 354.16132849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.1Ų
  • XLogP3: 2.5

N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2297-0591-25mg
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide
922005-23-0 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2297-0591-30mg
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide
922005-23-0 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2297-0591-100mg
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide
922005-23-0 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2297-0591-1mg
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide
922005-23-0 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2297-0591-5μmol
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide
922005-23-0 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2297-0591-3mg
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide
922005-23-0 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2297-0591-75mg
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide
922005-23-0 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2297-0591-20μmol
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide
922005-23-0 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2297-0591-10mg
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide
922005-23-0 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2297-0591-20mg
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]methanesulfonamide
922005-23-0 90%+
20mg
$148.5 2023-05-16

Additional information on N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide

Recent Advances in the Study of N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide (CAS: 922005-23-0)

The compound N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide (CAS: 922005-23-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzoxazepine derivative has shown promising pharmacological properties, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, structural optimization, and potential therapeutic applications, making it a compound of interest for drug development.

One of the key areas of research has been the compound's role as a potential inhibitor of certain enzymatic targets. Preliminary in vitro studies have demonstrated its ability to bind with high affinity to specific protein kinases, suggesting its utility in targeted therapies for diseases such as cancer and inflammatory disorders. The unique structural features of this compound, including the methanesulfonamide moiety, contribute to its enhanced binding efficacy and selectivity.

Recent synthetic approaches have also been explored to improve the yield and purity of N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide. Advances in catalytic methods and green chemistry have enabled more efficient production, reducing the environmental impact and cost associated with its synthesis. These developments are critical for scaling up production for preclinical and clinical studies.

In vivo studies have further elucidated the pharmacokinetic and pharmacodynamic profiles of this compound. Researchers have reported favorable bioavailability and metabolic stability, which are essential for its progression into clinical trials. Additionally, toxicity studies have indicated a manageable safety profile, with minimal off-target effects observed at therapeutic doses.

The therapeutic potential of N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide extends beyond its initial applications. Recent findings suggest its efficacy in neurodegenerative diseases, where it has shown neuroprotective effects in animal models. This broadens the scope of its potential use and underscores the need for further investigation into its mechanisms of action.

In conclusion, the latest research on N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylmethanesulfonamide (CAS: 922005-23-0) highlights its multifaceted pharmacological properties and therapeutic potential. Continued efforts in structural optimization, mechanistic studies, and clinical translation will be pivotal in realizing its full benefits. This compound represents a promising candidate for the development of novel therapeutics in various disease areas.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.